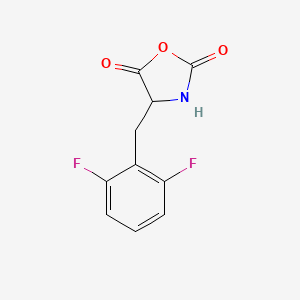

4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione

Description

4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione is a fluorinated derivative of the oxazolidine-2,5-dione core structure. The parent compound, oxazolidine-2,5-dione (CAS 2185-00-4), is a five-membered heterocyclic lactam-lactone hybrid with a molecular weight of 101.06 g/mol . This compound (referred to as SY225177 in commercial catalogs) lacks a registered CAS number but is structurally characterized by its 2,6-difluorinated benzyl substituent, which may confer metabolic stability and improved binding affinity in drug design contexts .

Properties

Molecular Formula |

C10H7F2NO3 |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

4-[(2,6-difluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H7F2NO3/c11-6-2-1-3-7(12)5(6)4-8-9(14)16-10(15)13-8/h1-3,8H,4H2,(H,13,15) |

InChI Key |

LQWRUXLBEIJRRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC2C(=O)OC(=O)N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione can be achieved through a multi-step process. One common method involves the reaction of 2,6-difluorobenzylamine with glycine to form an intermediate, which is then cyclized to produce the oxazolidine-2,5-dione ring. The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxazolidinones.

Reduction: Reduced oxazolidine derivatives.

Substitution: Substituted oxazolidine compounds.

Scientific Research Applications

4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins .

Comparison with Similar Compounds

Key Observations:

- In contrast, the 2-aminocarbonylethyl substituent (CAS 33043-61-7) improves aqueous solubility due to polar functional groups .

- Fluorine Positioning : SY225177 (2,6-difluoro) and SY225174 (2,4-difluoro) exhibit distinct electronic profiles. The 2,6-substitution pattern may reduce steric hindrance compared to 2,4-substitution, favoring interactions with flat aromatic binding pockets .

Pharmacological and Metabolic Considerations

While 4-(2,6-difluorobenzyl)oxazolidine-2,5-dione itself lacks documented pharmacological data, structurally related compounds highlight the role of fluorinated benzyl groups. For example, TAK-385 (a thienopyrimidin derivative with a 2,6-difluorobenzyl group) demonstrates reduced cytochrome P450 inhibition and superior in vivo GnRH antagonism compared to non-fluorinated analogues . This suggests that the 2,6-difluorobenzyl moiety in SY225177 could similarly mitigate metabolic degradation in bioactive molecules.

Biological Activity

4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique oxazolidine structure and potential biological activities. Its molecular formula is CHFN\O, with a molecular weight of approximately 227.16 g/mol. This compound is primarily recognized for its antimicrobial properties and potential applications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Chemical Structure and Properties

The structural characteristics of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione include:

- Oxazolidine Ring : A five-membered ring containing nitrogen and carbon atoms.

- Difluorobenzyl Group : The presence of two fluorine atoms enhances the compound's lipophilicity and may improve its membrane permeability.

Antimicrobial Efficacy

Research indicates that 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione exhibits promising antimicrobial activity. The oxazolidinone class of compounds is known for its effectiveness against various Gram-positive bacteria, including those resistant to conventional antibiotics. Preliminary studies suggest that this compound may interact with bacterial ribosomal subunits, similar to established oxazolidinones like linezolid.

Table 1: Comparison of Antimicrobial Activity

| Compound Name | Structure Type | Activity Against Gram-positive Bacteria |

|---|---|---|

| Linezolid | Oxazolidinone | Broad-spectrum activity |

| Tedizolid | Oxazolidinone | Improved potency against resistant strains |

| 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione | Oxazolidine derivative | Potentially effective against resistant strains |

The proposed mechanism of action for 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione involves binding to the bacterial ribosome, inhibiting protein synthesis. This mechanism is critical for its effectiveness against resistant bacterial strains. Further studies are needed to elucidate the specific interactions at the molecular level.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit various bacterial strains. For instance, research on similar oxazolidinones has shown that modifications in the benzyl group significantly affect their antimicrobial efficacy .

Structural Activity Relationship (SAR)

The SAR studies have indicated that the presence of fluorine substituents in the benzyl group may enhance biological activity by increasing lipophilicity and improving interactions with biological targets. The unique features of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione make it a candidate for further optimization in drug design .

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple resistant strains |

| Mechanism of Action | Interaction with ribosomal subunits |

| Structure-Activity Relationship | Enhanced activity with difluorobenzyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.